2'-Hydroxyacetophenone

Description

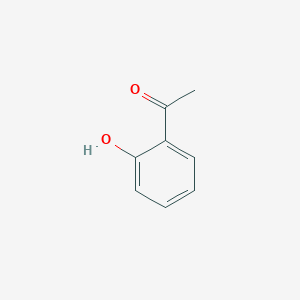

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone (CAS No. 118-93-4), a versatile organic compound with significant applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, toxicological data, experimental protocols for its synthesis and analysis, and its role in biological pathways, particularly in the context of drug development.

Chemical and Physical Properties

This compound, also known as o-hydroxyacetophenone, is an aromatic ketone with a hydroxyl group positioned ortho to the acetyl group.[1] It is a clear yellow to brown liquid at room temperature and possesses a characteristic sweet, floral, and herbaceous odor.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 118-93-4 | [3] |

| Molecular Formula | C₈H₈O₂ | [1][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | Clear yellow to brown liquid | [2] |

| Melting Point | 4 - 6 °C | [1][2] |

| Boiling Point | 213 °C at 717 mmHg | [1][2] |

| Density | 1.131 g/mL at 25 °C | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, and dimethylformamide. | [1][4] |

| Vapor Pressure | ~0.2 mmHg at 20 °C | [5] |

| logP | 1.92 | [1] |

| Refractive Index | 1.558 at 20 °C | [2] |

Toxicological Data

This compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Table 2: Toxicological Properties of this compound

| Test | Result | Species | Reference(s) |

| LD50 Oral | 2127 mg/kg | Rabbit | [5] |

| 2700 mg/kg | Rat | [6] | |

| LD50 Dermal | > 2000 mg/kg | Rat | [5] |

| > 2000 mg/kg | Rabbit | [6] | |

| Skin Irritation | Not irritating | [7] | |

| Eye Irritation | Irritating | [5] | |

| Respiratory Irritation | Irritating | [5] |

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common method for synthesizing this compound is the Fries rearrangement of phenyl acetate.[8][9] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

Experimental Workflow for Fries Rearrangement

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phenyl acetate in a solvent such as nitrobenzene.[2] Carefully add a Lewis acid, like anhydrous aluminum chloride, in portions while stirring.[2]

-

Reaction: Heat the reaction mixture to 120-125 °C for approximately one hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.[2] Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate, and brine.[2] Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.[2] Alternatively, purification can be achieved by steam distillation or recrystallization from a suitable solvent.[10]

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Table 3: Analytical Methods for this compound

| Technique | Description | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11][12] | [11][12] |

| Gas Chromatography (GC) | GC analysis can be performed to assess purity and identify volatile impurities. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key ¹H NMR signals in CDCl₃ include a singlet for the methyl protons around δ 2.6 ppm and aromatic protons in the range of δ 6.8-7.8 ppm. A characteristic downfield singlet for the hydroxyl proton is observed around δ 12.2 ppm.[1] | [1] |

| Infrared (IR) Spectroscopy | IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) stretches. | [1] |

Biological Activity and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including chalcones, flavones, and other heterocyclic compounds.[5][13] These derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][13]

While direct studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory effects of its derivatives are often attributed to the inhibition of key inflammatory mediators. For instance, a structurally related compound, 2',5'-Dihydroxyacetophenone, has been shown to alleviate cytokine storms by inhibiting the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Inferred Anti-inflammatory Signaling Pathway

Caption: Inferred NF-κB signaling pathway inhibited by this compound derivatives.

This diagram illustrates the proposed mechanism by which derivatives of this compound may exert their anti-inflammatory effects. By inhibiting the IKK complex, the degradation of IκBα is prevented, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Applications in Drug Development

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a diverse array of pharmaceutical compounds. It has been utilized in the development of:

-

Anti-inflammatory agents: As a precursor for chalcones and flavonoids that exhibit inhibitory activity against cyclooxygenase (COX) enzymes and other inflammatory targets.[4]

-

Antioxidants: The phenolic hydroxyl group contributes to the antioxidant properties of its derivatives, which can scavenge free radicals.[13]

-

LXRβ Agonists: Derivatives of this compound have been investigated as selective liver X receptor β (LXRβ) agonists for potential use in treating atherosclerosis.[14]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its utility as a synthetic precursor for a wide range of biologically active molecules, underscore its importance in medicinal chemistry and materials science. This guide provides a foundational understanding of its key characteristics and methodologies, serving as a valuable resource for researchers and professionals in the field.

References

- 1. This compound | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound(118-93-4) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mentis.uta.edu [mentis.uta.edu]

- 6. benchchem.com [benchchem.com]

- 7. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 11. 2-Hydroxyacetophenone | SIELC Technologies [sielc.com]

- 12. Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. sciensage.info [sciensage.info]

- 14. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2'-Hydroxyacetophenone from Phenol: A Technical Guide

Introduction

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a valuable organic intermediate widely utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] It serves as a crucial precursor for the synthesis of various pharmaceuticals and biologically active compounds like chalcones. The primary and most established industrial method for synthesizing this compound from phenol involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement. This guide provides an in-depth examination of this synthesis pathway, detailing the reaction mechanisms, experimental protocols, and the influence of various parameters on product yield and selectivity.

Core Synthesis Pathway: The Fries Rearrangement

The conversion of phenol to this compound is most commonly achieved via the Fries rearrangement of an intermediate phenyl ester.[4][5] The overall process can be summarized in two main stages:

-

Esterification (O-Acylation): Phenol is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form phenyl acetate.[6][7]

-

Fries Rearrangement: The resulting phenyl acetate undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to yield a mixture of ortho- and para-hydroxyacetophenones.[4][5][8]

The desired this compound is the ortho-isomer. The ratio of ortho to para products can be controlled by adjusting reaction conditions.[4][5][8]

Reaction Mechanism

The Fries rearrangement is a classic organic reaction involving the migration of an acyl group from a phenolic ester to the aromatic ring. While the precise mechanism has been a subject of extensive study, a widely accepted pathway involves the formation of an acylium carbocation intermediate that then participates in an electrophilic aromatic substitution.[4][5]

The key steps are as follows:

-

Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the electron-rich carbonyl oxygen of the phenyl acetate. This is the preferred site of interaction over the phenolic oxygen due to its higher Lewis basicity.[4][5]

-

Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. The AlCl₃ group then rearranges to the phenolic oxygen.[5]

-

Acylium Ion Formation: This rearrangement leads to the cleavage of the ester bond, generating a free acylium carbocation (CH₃CO⁺).[4][5]

-

Electrophilic Aromatic Substitution: The acylium carbocation acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions.[4][5]

-

Proton Abstraction and Workup: A proton is abstracted from the ring to restore aromaticity. Subsequent acidic workup liberates the final hydroxy aryl ketone products.

Control of Isomer Selectivity

The ratio of this compound (ortho) to 4'-hydroxyacetophenone (para) is highly dependent on the reaction conditions:

-

Temperature: Higher temperatures (above 160°C) significantly favor the formation of the ortho-isomer (thermodynamic control), while lower temperatures (below 60°C) favor the para-isomer (kinetic control).[8] The ortho-isomer is stabilized by the formation of a chelate complex with the aluminum catalyst.[8]

-

Solvent: The use of non-polar solvents tends to increase the yield of the ortho-product. Conversely, highly polar solvents favor the formation of the para-substituted product.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from phenol.

Protocol 1: Synthesis of Phenyl Acetate

This initial step involves the esterification of phenol.

Materials:

-

Phenol

-

Acetyl chloride or Acetic anhydride

-

Cyclohexane (or other suitable solvent)

-

Sodium bicarbonate solution (weak base)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol (e.g., 0.15 mol) in a solvent like cyclohexane (e.g., 40 mL).[6][9]

-

Slowly add the acetylating agent, such as acetyl chloride (e.g., 0.18 mol), to the solution while maintaining the reaction temperature between 20-30°C.[6][9] The reaction is exothermic.

-

Allow the mixture to react for 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, carefully neutralize the reaction mixture by washing it with a sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.[6][9]

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude phenyl acetate, which can be used directly in the next step or purified by distillation. Yields are typically very high, often around 99%.[6]

Protocol 2: Fries Rearrangement to this compound

This is the key step where the acyl group migrates to the ortho position of the aromatic ring.

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Hydrochloric acid solution

-

Ethyl acetate (or other extraction solvent)

Procedure:

-

In a dry three-necked flask, place phenyl acetate (e.g., 0.1 mol, 13.6 g).[6]

-

Carefully add anhydrous aluminum chloride (e.g., 0.12 mol, 16 g) in portions. The reaction is moisture-sensitive.[6]

-

Heat the reaction mixture to a high temperature, typically between 120°C and 160°C, to favor the formation of the ortho-isomer.[6][8] For example, heat and reflux at 160°C for 1.5 hours.[9]

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Slowly and carefully hydrolyze the reaction complex by adding a 5% hydrochloric acid solution (e.g., 50 mL).[6]

-

Extract the product from the aqueous mixture using a solvent like ethyl acetate (3 extractions).[6]

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the organic layer to obtain a mixture of ortho- and para-hydroxyacetophenone.

-

The this compound (ortho-isomer) can be separated from the para-isomer by steam distillation, as the ortho-isomer is steam volatile due to intramolecular hydrogen bonding.[8]

Data Summary

The efficiency and selectivity of the Fries rearrangement are highly sensitive to the chosen experimental parameters.

Table 1: Influence of Temperature on Fries Rearrangement of Phenyl Acetate

| Catalyst | Temperature (°C) | o/p Ratio | Yield of 2'-HAP (%) | Reference |

| AlCl₃ | < 60 | Favors para | Low | [8] |

| AlCl₃ | 120 | - | - | [6] |

| AlCl₃ | 140 | - | 37.87% (with Toluene) | [9] |

| AlCl₃ | 160 | 3.55 : 1 (with ionic liquid) | 65.43% | [6][9] |

| AlCl₃ | > 160 | Favors ortho | High | [8] |

Table 2: Alternative Catalysts and Conditions

| Catalyst / Method | Acylating Agent | Conditions | Key Outcome | Reference |

| Hydrogen Fluoride (HF) | Acetic Anhydride | 50°C | 92.3% selectivity to 4-HAP, 5.5% to 2-HAP | [10] |

| Zeolite ZSM5 | Acetic Acid | Gas Phase | Promotes direct C-acylation and rearrangement | [11][12] |

| Microwave Radiation | Acetic Anhydride | 800 W, 7 min | Yield of 43.2% for 2'-HAP | [2] |

| Mechanochemical (Ball Mill) | Phenyl Acetate | 90 min, LAG additives | Quantitative conversion, manipulable o/p ratio | [13][14] |

| Engineered Enzymes | Racemic Styrene Oxide | Biocatalysis in vivo | Novel route from different precursor | [15] |

Alternative Synthesis Routes

While the Fries rearrangement is the dominant method, other approaches have been developed:

-

Direct C-Acylation: Phenol can be directly acylated with acetic acid in the gas phase using solid acid catalysts like zeolites (e.g., HZSM5).[11] This method can selectively produce o-hydroxyacetophenone, as the O-acylation to phenyl acetate is often a competing primary reaction.[11][12]

-

Photo-Fries Rearrangement: A photochemical variant of the Fries rearrangement can be performed using UV light without a catalyst.[3][5] This reaction proceeds through a radical mechanism but generally suffers from low yields, making it less suitable for commercial production.[5]

-

Biocatalytic Synthesis: A novel in vivo biocatalytic system has been described for producing 2-hydroxyacetophenone from racemic styrene oxide.[15] This method utilizes co-expression of engineered epoxide hydrolase and alcohol dehydrogenase enzymes in a host cell, representing a greener but less direct route from phenol.[15]

Conclusion

The synthesis of this compound from phenol is a well-established process, with the Fries rearrangement of phenyl acetate serving as the cornerstone of industrial production. The reaction's outcome, particularly the critical ortho/para selectivity, is precisely controlled by parameters such as temperature and solvent choice, with high temperatures favoring the desired this compound product. While classic Lewis acids like aluminum chloride are effective, ongoing research explores more environmentally benign catalysts, including solid acids and novel biocatalytic systems, to enhance the efficiency and sustainability of this important chemical transformation.

References

- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 2. Page loading... [wap.guidechem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. byjus.com [byjus.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Preparation method of 2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. jocpr.com [jocpr.com]

- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 9. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 10. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Acid site requirements for the synthesis of o-hydroxyacetophenone by acylation of phenol with acetic acid [manuscript.isc.ac]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

2'-Hydroxyacetophenone chemical structure and IUPAC name

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Chemical Identity and Structure

This compound, also known as 2-acetylphenol, is an aromatic organic compound.[1][2] It belongs to the class of alkyl-phenylketones, which are characterized by a ketone group substituted with one alkyl group and one phenyl group.[1][2][3] Structurally, it is an acetophenone molecule with a hydroxyl group positioned at the ortho position of the phenyl ring relative to the acetyl group.[3][4]

Chemical Structure:

(Note: This is a textual representation. A 2D chemical structure diagram would typically be used for precise visualization.)

Physicochemical Properties

This compound is typically a clear yellow to brown liquid or a white to pale yellow crystalline solid at room temperature.[7][8] It possesses a sweet, heavy floral, and herbaceous odor.[1][3] The compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][7][8][9]

| Property | Value | Reference(s) |

| Molecular Weight | 136.15 g/mol | [4][5][6] |

| Melting Point | 3 - 6 °C | [3][4][7] |

| Boiling Point | 213 °C at 717 mmHg | [3][4][7] |

| Density | 1.131 g/mL at 25 °C | [3][7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Vapor Pressure | ~0.2 mmHg at 20 °C | [7] |

| logP | 1.92 - 1.97 | [4][7] |

| Refractive Index (n20/D) | 1.558 - 1.560 | [4][7] |

| pKa | 10.06 at 25 °C | [7] |

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and flavonoids.[7][9][10]

Synthesis of this compound via Fries Rearrangement

A common method for synthesizing this compound is the Fries rearrangement of phenyl acetate. An improved method utilizes microwave radiation to enhance the reaction rate and yield.[11]

Materials:

-

Phenyl acetate

-

Aluminum chloride (AlCl₃)

-

Ether

-

Water

-

Microwave synthesis/extraction instrument[11]

Procedure:

-

Place a specific amount of aluminum chloride into a 250 mL flask.[11]

-

Add 18 mL of phenyl acetate to the flask.[11]

-

Position the flask in a microwave synthesis instrument and heat for a set duration at a specific power (e.g., 800 W for 7 minutes for an optimized yield of 43.2%).[11]

-

After the reaction, allow the mixture to cool to room temperature. The product will be an orange, oily liquid.[11]

-

To extract the product, add 15 mL of ether and 20 mL of water to the flask and perform the extraction twice.[11]

-

Combine the upper liquid layers from the extractions for further purification.[11]

Synthesis of Flavonoids using this compound

This compound serves as a key starting material in the synthesis of flavonoids. The initial step involves the benzoylation of this compound.[10]

Materials:

-

This compound (1)

-

Pyridine

-

Benzoyl chloride

-

3% Hydrochloric acid (HCl)

-

Crushed ice

-

Ice-cold methanol

-

Water

-

Flask with a calcium chloride drying tube[10]

Procedure for Synthesis of 2-Benzoyloxyacetophenone (2):

-

Dissolve 2.72 g (20.0 mmol) of this compound in 5 mL of pyridine in a flask.[10]

-

Add 4.22 g (30.0 mmol) of benzoyl chloride using a Pasteur pipette.[10]

-

Fit the flask with a calcium chloride drying tube and swirl. The reaction is exothermic.[10]

-

Allow the reaction to stand for 20 minutes, or until no more heat is evolved.[10]

-

Pour the entire contents of the flask into a mixture of approximately 120 mL of 3% HCl and 40 g of crushed ice.[10]

-

Once all the ice has melted, collect the precipitated solid product via vacuum filtration.[10]

-

Wash the collected product with approximately 5 mL of ice-cold methanol and then with 5 mL of water.[10] The resulting compound, 2-Benzoyloxyacetophenone, is the intermediate for the subsequent Baker-Venkataraman rearrangement to form the target flavone.[10]

Biological Activity and Applications

Hydroxyacetophenones exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[12][13] this compound derivatives have shown potential as antibacterial and antifungal agents.[12] Furthermore, hydroxyacetophenone is used in cosmetics for its antioxidant and soothing capabilities, which are linked to its ability to inhibit the COX-2 enzyme involved in inflammatory responses.[13] It is also a key intermediate for synthesizing chalcones, which possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[14]

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of a flavone, starting from this compound.

Caption: Workflow for the synthesis of a flavone from this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Showing Compound this compound (FDB010500) - FooDB [foodb.ca]

- 3. This compound | 118-93-4 [chemicalbook.com]

- 4. This compound | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]

- 10. mentis.uta.edu [mentis.uta.edu]

- 11. Page loading... [guidechem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. regimenlab.com [regimenlab.com]

- 14. sciensage.info [sciensage.info]

An In-depth Technical Guide to 2'-Hydroxyacetophenone: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Hydroxyacetophenone, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document details its structural and physicochemical characteristics, provides established protocols for its synthesis and key chemical transformations, and includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by its IUPAC name 1-(2-hydroxyphenyl)ethanone, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a hydroxyl group ortho to an acetyl group on a benzene ring, imparts unique chemical reactivity, making it a precursor for a wide range of heterocyclic compounds, including flavonoids and chromones, many of which exhibit important pharmacological activities. This guide aims to consolidate the essential technical information regarding this compound to support its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-hydroxyphenyl)ethanone | [1][3] |

| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone | [1][2] |

| CAS Number | 118-93-4 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Clear light yellow to brown liquid | [1][4] |

| Melting Point | 4-6 °C | [1][3] |

| Boiling Point | 213 °C @ 717 mmHg | [1][5] |

| Density | 1.131 g/cm³ at 25 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [1][7] |

| pKa | 10.06 at 25 °C | [5] |

| Refractive Index (n20/D) | 1.558 | [5] |

| Flash Point | 106 °C | [3] |

| Vapor Pressure | ~0.2 mmHg at 20 °C | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.79 (m, 1H, Ar-H), 2.61 (s, 3H, -COCH₃) | [3] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃) | [3] |

| Infrared (IR) | Major peaks (cm⁻¹): ~3000-3400 (broad, O-H stretch), ~1640 (C=O stretch), ~1600, 1485 (C=C aromatic stretch) | [3][8] |

| Mass Spectrometry (EI) | m/z (%): 136 (M⁺, 44), 121 ([M-CH₃]⁺, 100), 93, 65 | [3][9] |

| UV-Vis (in Ethanol) | λmax (nm): 213, 251 | [10] |

Synthesis and Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common method for the synthesis of this compound is the Fries rearrangement of phenyl acetate. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride. The ortho-isomer is favored at higher temperatures.

Experimental Protocol:

-

To a solution of phenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or without solvent), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while maintaining the temperature.

-

Heat the reaction mixture to 120-160 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, a weak base solution (e.g., sodium bicarbonate) to remove any unreacted phenol, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Caption: Fries Rearrangement for this compound Synthesis.

Chemical Reactions of this compound

The hydroxyl group of this compound can be acetylated to form 2'-acetoxyacetophenone, a common strategy for protecting the hydroxyl group during subsequent reactions.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product.

The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group followed by nucleophilic substitution with an alkyl halide. The synthesis of 2'-methoxyacetophenone is a common example.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as THF or DMF.

-

Add a base, such as sodium hydroxide or potassium carbonate (1.2-1.5 equivalents), to the solution and stir to form the phenoxide.

-

Add the alkylating agent, for example, dimethyl sulfate or an alkyl halide (e.g., methyl iodide) (1.0-1.2 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water and brine to remove inorganic salts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the ether product.

Caption: Williamson Ether Synthesis of this compound.

This compound readily undergoes Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by the formation of a solid precipitate or by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5.

-

Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Caption: Claisen-Schmidt Condensation to form Chalcones.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry place away from incompatible materials.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development due to their wide range of biological activities. The chalcones and flavonoids synthesized from this precursor have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Its utility as a starting material for the synthesis of complex molecules makes it a valuable compound in medicinal chemistry and the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The experimental protocols for its synthesis and key reactions offer practical guidance for laboratory work. The inclusion of reaction mechanism diagrams aims to enhance the understanding of its chemical behavior. With its versatile reactivity and the biological significance of its derivatives, this compound will continue to be a compound of high interest for researchers in organic synthesis and drug discovery.

References

- 1. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

natural occurrence of 2'-Hydroxyacetophenone in plants

An In-depth Technical Guide to the Natural Occurrence of 2'-Hydroxyacetophenone in Plants

Introduction

This compound (2-HAP), also known as 2-acetylphenol, is a phenolic compound with the chemical formula C₈H₈O₂.[1] It is an aromatic ketone characterized by a hydroxyl group positioned ortho to the acetyl group on the benzene ring.[1] This compound is recognized for its distinct phenolic, sweet, and herbal aroma and has applications as a flavoring agent.[2] In recent years, this compound and its derivatives have garnered attention from the scientific community for their potential biological activities, including antioxidant and anti-inflammatory properties, making their natural sources a subject of significant interest for researchers in botany, phytochemistry, and drug development.[3] This guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, details on its biosynthesis, and standardized protocols for its extraction and analysis.

Natural Occurrence in the Plant Kingdom

This compound is a phytochemical found in a select number of plant species. It often serves as a volatile compound, contributing to the plant's aroma and potentially playing a role in defense mechanisms.[4][5] Its presence has been confirmed in various plant tissues, including roots, bark, wood, and flowers.[5] While not as widespread as other phenolic compounds, its identification in specific plant families highlights its importance in plant secondary metabolism.

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental conditions. The following table summarizes the documented occurrences and quantitative data available in the scientific literature.

| Plant Species | Family | Plant Part | Concentration / Remark | Citation(s) |

| Picea abies | Pinaceae | Needles | 0.4 - 1.1% (dry weight) | [3] |

| Carissa edulis | Apocynaceae | Root / Root Bark | Principal root volatile | [5][6] |

| Chione glabra | Rubiaceae | Wood and Bark | Identified in essential oil | [5] |

| Castanopsis cuspidata | Fagaceae | Flowers | Minor volatile component | [5] |

| Castanea crenata | Fagaceae | Flowers | Minor volatile component | [5] |

| Aronia melanocarpa | Rosaceae | Not Specified | Reported as present | [1] |

| Paeonia lactiflora | Paeoniaceae | Not Specified | Reported as present | [1] |

Biosynthesis of Hydroxyacetophenones in Plants

The precise biosynthetic pathway for this compound is not fully elucidated across all plant species. However, research on related hydroxyacetophenones in white spruce (Picea glauca) has led to a proposed three-phase metabolic model, which is believed to be conserved across the Pinaceae family.[4] This model provides a logical framework for understanding how plants synthesize, store, and release these compounds, often in response to stress or as part of their chemical defense system.[4]

The proposed pathway involves the initial synthesis of the acetophenone aglycon, its subsequent conversion into a stable glucoside for storage, and finally, the enzymatic release of the active aglycon when needed.[4]

Methodologies for Extraction and Analysis

The accurate quantification and characterization of this compound from plant matrices require robust experimental protocols. The choice of method depends on the nature of the plant material and the research objective, whether it is qualitative screening or precise quantification.

Experimental Protocols

1. Sample Preparation:

-

Collection: Plant material (e.g., roots, needles, bark) is harvested and authenticated.

-

Drying: Samples are typically air-dried or freeze-dried to prevent enzymatic degradation and remove moisture.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Solvent Selection: The choice of solvent is critical. For a semi-polar compound like 2'-HAP, polar solvents such as methanol or ethanol are commonly used for initial extraction.[7] For more targeted extraction or to remove lipophilic compounds like chlorophyll, solvents like dichloromethane or hexane may be employed.[7]

-

Extraction Technique:

-

Maceration: The powdered plant material is soaked in the selected solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The resulting mixture is filtered to separate the extract from the solid residue.[7]

-

Steam Distillation: This method is particularly effective for volatile compounds. As demonstrated with Carissa edulis, steam is passed through the plant material, and the volatile components, including 2'-HAP, are carried over and condensed. The distillate can then be subjected to liquid-liquid extraction (e.g., with methylene chloride or ethyl acetate) to isolate the compound.[5]

-

3. Isolation and Quantification:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of 2'-HAP from crude extracts.[7]

-

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient system of an acidified aqueous solvent (e.g., 50 mM sodium-phosphate, pH 3.0) and an organic solvent like methanol is effective.[8]

-

Detection: A Diode Array Detector (DAD) is used, with a detection wavelength set to approximately 244 nm for this compound.[8]

-

Guard Column: The use of a guard column is highly recommended when analyzing crude plant extracts to protect the analytical column.[7]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile components in essential oils or distillates. It provides both retention time data for separation and mass spectra for structural confirmation.[5]

4. Structural Elucidation:

-

For unequivocal identification, especially when isolating the compound from a new source, spectroscopic methods are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (LC-MS).[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Conclusion and Significance

This compound is a naturally occurring phenolic compound with a limited but notable distribution in the plant kingdom, particularly in species like Picea abies and Carissa edulis.[3][5] The proposed biosynthetic pathway, involving glycosylation for storage and enzymatic release, suggests a functional role for this compound in plant physiology, likely related to chemical defense. For researchers and professionals in drug development, understanding the natural sources and biosynthesis of this compound is crucial. The methodologies detailed in this guide provide a framework for the exploration of these plant sources, enabling further investigation into the compound's pharmacological properties and potential therapeutic applications. The presence of 2'-HAP in these species opens avenues for bioprospecting and the development of natural product-based solutions.

References

- 1. This compound | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 118-93-4 [thegoodscentscompany.com]

- 3. regimenlab.com [regimenlab.com]

- 4. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "2-Hydroxyacetophenone: Principal Root Volatile of the East African Med" by Michael D. Bentley, Susan R. Brackett et al. [thehive.icipe.org]

- 6. glpbio.com [glpbio.com]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterisation of secondary metabolites of two asteraceae species, Artemisia afra and Elytropappus rhinocerotis. [researchspace.ukzn.ac.za]

A Comprehensive Technical Guide to the Solubility of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility in these fields is intrinsically linked to its solubility characteristics in various solvents. A thorough understanding of its solubility is paramount for reaction kinetics, purification processes, formulation development, and bioavailability studies. This technical guide provides a detailed overview of the solubility of this compound in a range of common solvents, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of this compound varies significantly with the polarity of the solvent, a principle encapsulated by the adage "like dissolves like." As a polar molecule containing both a hydroxyl and a ketone functional group, it exhibits greater solubility in polar solvents. The following table summarizes the available quantitative solubility data. It is important to note that some discrepancies exist in the reported values, which may be attributable to different experimental conditions such as temperature and purity of the materials used.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Dielectric Constant | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | 18.02 | 9.0 | 80.1 | ~0.2[1] - 7.57 | ~0.2 - 7.57 | 25 (estimated) | Slightly soluble.[2][3] Significant variation in reported values. |

| Ethanol | 46.07 | 4.3 | 24.5 | Miscible[3] | ~11[4] | Not Specified | Soluble.[4] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | 46.7 | Not Available | ~20[4] | Not Specified | Soluble.[4] |

| Dimethylformamide (DMF) | 73.09 | 6.4 | 36.7 | Not Available | ~16[4] | Not Specified | Soluble.[4] |

| Chloroform | 119.38 | 4.1 | 4.8 | Soluble | Not Available | Not Specified | Soluble.[5] |

| Diethyl Ether | 74.12 | 2.8 | 4.3 | Soluble | Not Available | Not Specified | Soluble.[5] |

| Fat | Not Applicable | Non-polar | Low | Soluble | Not Available | Not Specified | Soluble in fat.[3] |

Note: The polarity index and dielectric constant are provided for reference to illustrate the relationship between solvent properties and solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[2] This protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2] The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[2]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as g/L or mg/mL, specifying the solvent and the precise temperature at which the measurement was conducted.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound, a critical parameter for its application in research and development. The provided data table offers a comparative overview of its solubility in various solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate and reproducible solubility determination. The visual workflow further clarifies the logical steps involved in this experimental process. For drug development professionals and scientists, a precise understanding of solubility is fundamental to optimizing experimental conditions and achieving desired outcomes. Given the variations in reported data, it is recommended that solubility be experimentally verified under the specific conditions of intended use.

References

Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a significant compound in various fields, including organic synthesis and as a flavoring agent. Its chemical structure and purity are critical for its applications, necessitating thorough characterization using modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, aimed at researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols and presents a clear, tabulated summary of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: The ¹H NMR spectrum was recorded on a JEOL instrument operating at a frequency of 90 MHz.[1][2] The sample was dissolved in deuterated chloroform (CDCl₃), which served as the solvent.[1][2]

Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.25 | s | 1H | -OH (phenolic) |

| 7.78 - 7.66 | m | 1H | Ar-H |

| 7.47 - 7.36 | m | 1H | Ar-H |

| 7.01 - 6.79 | m | 2H | Ar-H |

| 2.61 | s | 3H | -COCH₃ |

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum was obtained using a Varian spectrometer operating at a frequency of 25.16 MHz.[1] The solvent used was deuterated chloroform (CDCl₃).[1]

Data:

| Chemical Shift (δ) ppm | Assignment |

| 204.55 | C=O (ketone) |

| 162.40 | C-OH (aromatic) |

| 136.41 | Ar-C |

| 130.78 | Ar-C |

| 119.73 | Ar-C |

| 118.94 | Ar-C |

| 118.32 | Ar-C |

| 26.48 | -CH₃ |

Table 2: ¹³C NMR data for this compound in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using the Neat technique, where a thin film of the liquid sample is placed between two salt plates.[1]

Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~1640 | Strong | C=O stretch (ketone) |

| ~1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: The mass spectrum was obtained using an EI-B (Electron Ionization) source on a HITACHI M-80 instrument.[1][3]

Data:

| m/z | Relative Intensity (%) | Assignment |

| 136 | 60.22 | [M]⁺ (Molecular ion) |

| 121 | 99.99 | [M-CH₃]⁺ |

| 93 | 16.48 | [M-COCH₃]⁺ |

| 65 | 17.75 | [C₅H₅]⁺ |

| 43 | 10.31 | [CH₃CO]⁺ |

Table 4: Mass spectrometry data (Electron Ionization) for this compound.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

References

A Comprehensive Technical Guide to 2'-Hydroxyacetophenone: Discovery, Synthesis, and Applications

This in-depth technical guide provides a comprehensive overview of 2'-Hydroxyacetophenone, a key intermediate in the chemical and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical background, detailed synthetic protocols, physicochemical properties, and its role in the synthesis of valuable downstream products.

Discovery and History

The history of this compound is intrinsically linked to the development of aromatic chemistry, particularly the Fries rearrangement , a named reaction in organic chemistry. This reaction, which converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, was named after the German chemist Karl Theophil Fries .[1][2][3] While Fries did not discover this compound itself, his work on the rearrangement of phenolic esters, published in 1908, provided the first reliable and versatile method for its synthesis.[2] This reaction remains the cornerstone of this compound production today.

Prior to the Fries rearrangement, the synthesis of hydroxy aryl ketones was challenging. The development of this reaction was a significant advancement, enabling the regioselective acylation of phenols, which is otherwise difficult to achieve through direct Friedel-Crafts acylation due to the competing O-acylation of the hydroxyl group. The ability to control the reaction conditions to favor the formation of the ortho isomer (this compound) over the para isomer (4'-Hydroxyacetophenone) has been a subject of extensive research.[3]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂ | [4] |

| Molecular Weight | 136.15 g/mol | [4] |

| Melting Point | 4 - 6 °C | [4] |

| Boiling Point | 213 °C at 717 mmHg | [4] |

| Density | 1.127 - 1.133 g/cm³ | [4] |

| Refractive Index | 1.556 - 1.560 | [4] |

| logP | 1.92 | [4] |

| Solubility | Slightly soluble in water; soluble in fat | [4] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.80 (m, 1H, Ar-H), 2.61 (s, 3H, -CH₃) | [4] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH₃) | [4] |

| IR (Neat) | ν (cm⁻¹): 3071 (Ar-H), 1729 (C=O), 1598, 1453 (Ar C=C) | [5] |

| Mass Spectrum (EI) | m/z: 136 (M⁺), 121, 93, 65 | [4] |

Synthesis of this compound

The Fries rearrangement of phenyl acetate is the most common method for synthesizing this compound. The reaction conditions can be tuned to favor the formation of the ortho (2'-) or para (4'-) isomer. Higher temperatures generally favor the formation of the ortho product.[3]

General Mechanism of the Fries Rearrangement

The reaction proceeds through the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the phenyl acetate. This is followed by the migration of the acyl group to the aromatic ring.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocols

This protocol describes the traditional synthesis of this compound using aluminum chloride as the catalyst.

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Ethyl acetate

-

Sodium bicarbonate solution

-

Saturated saline solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, add phenyl acetate (13.6 g, 0.1 mol).

-

Add anhydrous aluminum chloride (16 g, 0.12 mol) to the flask.

-

Heat the mixture at 120°C with stirring for 1.5 hours.[6]

-

After cooling, slowly add 50 mL of 5% hydrochloric acid solution to hydrolyze the reaction mixture.

-

Extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with water, sodium bicarbonate solution, and finally with a saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by steam distillation or column chromatography to yield this compound. A yield of 58.22% has been reported for the ortho-product under these conditions.[6]

Microwave irradiation can significantly reduce the reaction time for the Fries rearrangement.

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Microwave synthesizer

Procedure:

-

Place anhydrous aluminum chloride (13 g) and phenyl acetate (18 mL) in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave synthesizer at 800 W for 7 minutes.

-

After cooling, the product is worked up as described in the classical protocol (Section 3.2.1).

-

This method has been reported to yield this compound in 43.2% yield.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Applications in Organic Synthesis

This compound is a versatile starting material for the synthesis of a variety of important organic compounds, including flavonoids and pharmaceuticals.

Synthesis of Chalcones

Chalcones, which are precursors to flavonoids, can be synthesized via a Claisen-Schmidt condensation between this compound and a substituted benzaldehyde.[7][8]

General Procedure for Chalcone Synthesis:

-

Dissolve this compound and a substituted benzaldehyde in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[9]

-

The reaction mixture is stirred at room temperature or refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]

-

The product chalcone is then isolated by filtration or extraction.

Synthesis of Warfarin

This compound is a key starting material in the industrial synthesis of the anticoagulant drug, warfarin.[10][11] The synthesis involves the initial formation of 4-hydroxycoumarin from this compound, followed by a Michael addition with benzalacetone.[10]

Simplified Synthetic Route to Warfarin:

-

This compound is reacted with a carbonate ester (e.g., diethyl carbonate) in the presence of a strong base to form 4-hydroxycoumarin.[10]

-

The resulting 4-hydroxycoumarin is then reacted with benzalacetone in the presence of a catalyst to yield warfarin.[10]

Biological Activity

While derivatives of this compound have been explored for various biological activities, the parent compound itself has been reported to possess antioxidant and anti-inflammatory properties.[12][13]

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxyacetophenones are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[13]

Caption: COX-2 Inhibition by this compound.

Antioxidant Activity

Chalcones derived from this compound have been shown to possess antioxidant activity.[14] This activity is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[14] The presence of the phenolic hydroxyl group and the α,β-unsaturated ketone moiety in these molecules contributes to their ability to scavenge free radicals.

Conclusion

This compound is a compound with a rich history rooted in the fundamental principles of organic chemistry. The Fries rearrangement, discovered over a century ago, remains the most important method for its synthesis. This versatile intermediate continues to be of great interest to researchers in academia and industry due to its utility in the synthesis of a wide range of valuable compounds, from flavonoids to life-saving pharmaceuticals. Its inherent biological activities, such as its anti-inflammatory and antioxidant properties, also suggest potential for further exploration in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a valuable resource for scientists working in related fields.

References

- 1. Karl Theophil Fries - Wikipedia [en.wikipedia.org]

- 2. Chemist's Biographies [rschg.qmul.ac.uk]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 6. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. journals.innovareacademics.in [journals.innovareacademics.in]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 11. US6512005B2 - Process for synthesis of pure warfarin acid, warfarin alkali metal salts and corresponding clathrates - Google Patents [patents.google.com]

- 12. acgpubs.org [acgpubs.org]

- 13. regimenlab.com [regimenlab.com]

- 14. sciensage.info [sciensage.info]

The Toxicological Profile of 2'-Hydroxyacetophenone: A Technical Guide

An In-depth Evaluation for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone (CAS No. 118-93-4), a naturally occurring phenolic compound, sees use in a variety of industrial applications, including as a fragrance ingredient and a chemical intermediate. Understanding its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological data for this compound indicates a low order of acute toxicity. The primary hazards are related to eye irritation, while it is not considered to be a skin irritant or a skin sensitizer. The genotoxicity data available suggests a lack of mutagenic potential. Information on repeated dose and reproductive toxicity is based on read-across data from the structurally similar compound 4-hydroxyacetophenone.

Quantitative Toxicity Data